(2-Amino-6-methylpyrimidin-4-ylthio)(diethylamino)methane-1-thione
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Overview
Description
(2-Amino-6-methylpyrimidin-4-ylthio)(diethylamino)methane-1-thione: is a complex organic compound featuring a pyrimidine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrimidine core. One common approach is the reaction of 2-amino-6-methylpyrimidine-4-thione with diethylamine under specific conditions to introduce the thioamide group. The reaction conditions often require the use of a suitable solvent, such as ethanol or methanol, and heating to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the synthesis of this compound would involve optimizing the reaction conditions to achieve high yield and purity. This might include the use of continuous flow reactors, which can provide better control over reaction parameters and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The sulfur atoms in the thione group can be oxidized to form sulfoxides or sulfones.
Reduction: : The compound can be reduced to form amines or other reduced derivatives.
Substitution: : The pyrimidine ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: : Nucleophiles like alkyl halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: : Sulfoxides or sulfones.
Reduction: : Amines or other reduced derivatives.
Substitution: : Substituted pyrimidines or thioamides.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : It may serve as a probe or inhibitor in biochemical studies.
Medicine: : Potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: : It could be used in the production of agrochemicals or as a corrosion inhibitor.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.
Comparison with Similar Compounds
This compound is unique due to its specific combination of functional groups and structural features. Similar compounds might include other pyrimidine derivatives or thioamides, but the presence of both the diethylamino and thione groups sets it apart. These similar compounds might be used in similar applications but may differ in their reactivity and biological activity.
List of Similar Compounds
2-Amino-4-hydroxy-6-methylpyrimidine
2-Pyrimidinamine, 4-chloro-6-methyl-
2-Amino-6-methylpyrimidine-4-thione
Properties
IUPAC Name |
(2-amino-6-methylpyrimidin-4-yl) N,N-diethylcarbamodithioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4S2/c1-4-14(5-2)10(15)16-8-6-7(3)12-9(11)13-8/h6H,4-5H2,1-3H3,(H2,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQRGZXRBBREEEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=S)SC1=NC(=NC(=C1)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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